2-[4-Chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[4-Chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound known for its significant applications in the medical field, particularly in the treatment of diabetes. This compound is a member of the class of organic compounds known as phenylpropanoids and polyketides. It is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and multiple hydroxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol involves several steps. The process typically starts with the preparation of the chlorophenyl and ethoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including hydroxymethylation and cyclization, to form the final compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reaction conditions vary depending on the desired product, but they typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, and substituted forms. These derivatives often exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
2-[4-Chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies related to cellular metabolism and enzyme activity.
Medicine: It is primarily used in the treatment of diabetes, where it acts as an inhibitor of sodium-glucose co-transporter 2 (SGLT2), reducing blood glucose levels.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine and a subsequent reduction in blood glucose levels. The molecular targets and pathways involved in this process include the SGLT2 protein and the glucose transport pathways in the renal tubules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Dapagliflozin: Another SGLT2 inhibitor used in the treatment of diabetes.
Empagliflozin: A compound with a similar mechanism of action and used for the same medical purpose.
Sotagliflozin: A dual SGLT1 and SGLT2 inhibitor with broader applications in diabetes treatment.
Uniqueness
What sets 2-[4-Chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol apart from these similar compounds is its specific chemical structure, which provides unique pharmacokinetic and pharmacodynamic properties. These properties result in a distinct efficacy and safety profile, making it a valuable option in the treatment of diabetes .
Properties
IUPAC Name |
2-[4-chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYACVYWMLAWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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